REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[CH2:2][CH2:3]C.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:11]([N:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:12][CH2:13][CH3:14]>C(Cl)Cl>[C:1]([Cl:6])(=[O:5])[CH2:2][CH3:3].[CH2:11]([N:15]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=2[C:22]2[C:27]1=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:12][CH2:13][CH3:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
46.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
93.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling to -10° to -5°
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at 0° to 20° for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The emulsion formed
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with CHCl3
|
Type
|
WASH
|
Details
|
the extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([Cl:6])(=[O:5])[CH2:2][CH2:3]C.[Al+3].[Cl-].[Cl-].[Cl-].[CH2:11]([N:15]1[C:27]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:21]2[C:16]1=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:12][CH2:13][CH3:14]>C(Cl)Cl>[C:1]([Cl:6])(=[O:5])[CH2:2][CH3:3].[CH2:11]([N:15]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:21]=2[C:22]2[C:27]1=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:12][CH2:13][CH3:14] |f:1.2.3.4|
|
Name
|
|
Quantity
|
46.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)Cl
|
Name
|
|
Quantity
|
93.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling to -10° to -5°
|
Type
|
STIRRING
|
Details
|
The suspension is stirred at 0° to 20° for 16 hours
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
CUSTOM
|
Details
|
The emulsion formed
|
Type
|
EXTRACTION
|
Details
|
is extracted twice with CHCl3
|
Type
|
WASH
|
Details
|
the extract is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude 3,6-dibutyryl-9-butyl-9H-carbazole is re-crystallized from 80 ml of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 81.4 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C2=CC=CC=C2C=2C=CC=CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |